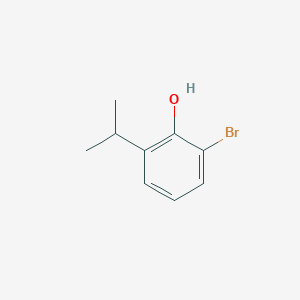
2-Bromo-6-isopropylphenol
Cat. No. B2987514
Key on ui cas rn:
129976-32-5
M. Wt: 215.09
InChI Key: FCKMTZVSVBPWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05646272
Procedure details


198.1 ml (3.85 mol) of bromine were added dropwise at -5° to 0° to a solution of 470 g of sodium hydroxide in 2 l of water. The mixture was stirred at this temperature for a further 10 min. The resulting sodium hypobromite solution was added dropwise at -5° to 0° C. to a solution of 464 g of a 40% strength aqueous dimethylamine solution (4.11 mol) in 50 ml of water. The mixture was stirred for a further 30 min, then the organic phase was separated off and the aqueous phase was extracted twice using 750 ml portions of methylene chloride. The combined organic phases were briefly dried over magnesium sulfate and filtered. The filtrate was added dropwise at -10° C. to a solution of 500 g (3.67 mol) of ortho-isopropylphenol in 900 ml of methylene chloride. After addition of about 2/3 of the filtrate, a solid formed and the reaction mixture became viscous and difficult to stir. 500 ml of methylene chloride were added at -10° C. and the mixture was stirred for a further hour. The solid was filtered off with suction, washed with a little cold methylene chloride, suspended in 1.5 l of 2N sulfuric acid and stirred at room temperature until all the solid had changed to an oil. The organic phase was separated off and the aqueous phase was extracted with methylene chloride. The combined organic phases were washed with sodium chloride solution and dried, end the solvent was removed in vacuo. The residue was distilled through a 30 cm Vigreux column in a water jet vacuum.









Identifiers


|
REACTION_CXSMILES
|
[Br:1]Br.[OH-].[Na+].Br[O-].[Na+].CNC.[CH:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[OH:20])([CH3:13])[CH3:12]>O.C(Cl)Cl>[Br:1][C:16]1[CH:17]=[CH:18][CH:19]=[C:14]([CH:11]([CH3:13])[CH3:12])[C:15]=1[OH:20] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
198.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
470 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
4.11 mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at this temperature for a further 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for a further 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted twice
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were briefly dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition of about 2/3 of the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solid formed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
difficult to stir
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for a further hour
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a little cold methylene chloride
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature until all the solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with sodium chloride solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled through a 30 cm Vigreux column in a water jet vacuum
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
